molecular formula C23H21FN2O2S B2833568 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-24-2

1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2833568
CAS No.: 689757-24-2
M. Wt: 408.49
InChI Key: QDCPVOPAZAGDRH-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-ones are a class of heterocyclic compounds that are structural analogs of purines . They are widely represented in medicinal chemistry due to their various biological activities .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized from 2-amino-3-carboxythiophenes, which can be conveniently synthesized by the Gewald reaction . The carbodiimides obtained from reactions of iminophosphorane with aromatic isocyanates can be reacted with secondary amines to give 2-dialkylamino-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

The reactions of carbodiimides with phenols or ROH in the presence of the catalytic amount of K2CO3 or RONa can give 2-aryloxy- or 2-alkoxy-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones .

Scientific Research Applications

Synthesis and Characterization

  • Herbicidal Activities : Compounds with a thieno[2,3-d]pyrimidine-2,4-dione scaffold, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized and shown to exhibit good herbicidal activities against Brassica napus at certain concentrations (Yang Huazheng, 2013).
  • Urease Inhibition : Similar compounds have been investigated for their in vitro urease inhibition activity, indicating potential applications in combating diseases related to urease-producing pathogens (A. Rauf et al., 2010).
  • Antitumor Activity : Research has also explored the synthesis of thieno[2,3-d]pyrimidine derivatives for their antitumor activities, highlighting the potential of these compounds in cancer therapy (E. Grivsky et al., 1980).

Applications in Drug Discovery

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been optimized to reduce cytochrome P450 inhibitory activity and improve in vivo GnRH antagonistic activity, with some compounds under clinical development (Kazuhiro Miwa et al., 2011).
  • Antibacterial Properties : The synthesis of various substituted thieno[2,3-d]pyrimidines has shown distinct effective inhibition on the proliferation of certain cancer cell lines, suggesting antibacterial potential (R. More et al., 2013).

Photophysical Properties and Applications

  • pH-Sensing Application : Novel pyrimidine-phthalimide derivatives have been synthesized, displaying solid-state fluorescence emission and solvatochromism, with potential applications as colorimetric pH sensors and logic gates (Han Yan et al., 2017).

Mechanism of Action

Thienopyrimidines have been found to inhibit various enzymes and pathways, which makes them potential candidates for anticancer drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 2-phenylethyl and 2-fluorobenzyl substituents.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "2,3-dichlorothiophene", "2-phenylethylamine", "2-fluorobenzyl bromide", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "Step 2: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester", "Step 3: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester 2,3-dichlorothiophene", "Step 4: Synthesis of 5,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester 2,3-dichlorothiophene", "Step 5: Synthesis of 5,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 2,3-dichlorothiophene", "Step 6: Synthesis of 5,6-dimethyl-3-(2-phenylethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 2,3-dichlorothiophene", "Step 7: Synthesis of 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione" ] }

CAS No.

689757-24-2

Molecular Formula

C23H21FN2O2S

Molecular Weight

408.49

IUPAC Name

1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3

InChI Key

QDCPVOPAZAGDRH-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)CCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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